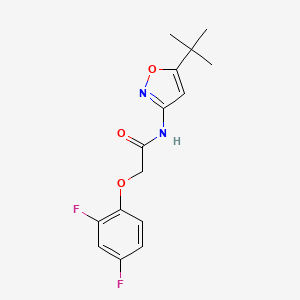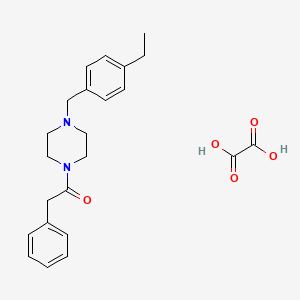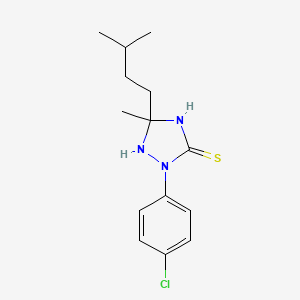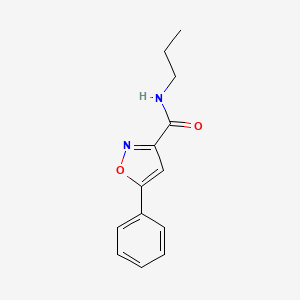
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key mediator in B-cell receptor signaling and plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various B-cell malignancies.
Mecanismo De Acción
TAK-659 specifically targets N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling pathways that promote B-cell proliferation and survival. TAK-659 inhibits N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide activity by binding to the enzyme’s active site, preventing downstream signaling and ultimately leading to decreased B-cell proliferation and survival.
Biochemical and Physiological Effects
Inhibition of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide by TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to decrease the activation of downstream signaling pathways, including AKT, ERK, and NF-κB, leading to decreased B-cell proliferation and survival. TAK-659 has also been shown to induce apoptosis in B-cells, further contributing to its anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages as a research tool for studying B-cell malignancies. It is a potent and selective inhibitor of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide, with a reported IC50 value of 0.85 nM. TAK-659 has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, TAK-659 has some limitations as a research tool. It has a relatively short half-life in vivo, which may limit its efficacy in certain experimental settings. Additionally, TAK-659 has not been extensively studied in non-human primates, which may limit its translational potential.
Direcciones Futuras
There are several potential future directions for research on TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as venetoclax or ibrutinib, to enhance its anti-tumor effects. Another area of interest is the development of TAK-659 as a therapeutic agent for B-cell malignancies, either as a single agent or in combination with other treatments. Finally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of TAK-659, as well as its potential toxicity and side effects.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of tert-butyl 5-(hydroxymethyl)isoxazole-3-carboxylate with 2,4-difluoroaniline in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide. The overall yield of the synthesis is reported to be around 20%.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have also demonstrated the efficacy of TAK-659 in reducing tumor burden and prolonging survival in animal models of B-cell malignancies.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-difluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O3/c1-15(2,3)12-7-13(19-22-12)18-14(20)8-21-11-5-4-9(16)6-10(11)17/h4-7H,8H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEJALHYALUCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)COC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-difluorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5220460.png)


![(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B5220491.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5220495.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5220498.png)

![1-(2-fluorobenzyl)-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5220513.png)
![1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene](/img/structure/B5220521.png)

![3-[(4-bromophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5220525.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5220537.png)
![1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5220539.png)